molecular formula C16H13ClN4O3S B2440382 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 896325-21-6

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2440382
CAS No.: 896325-21-6
M. Wt: 376.82
InChI Key: VTOOHFGYILDLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c1-24-12-4-2-3-11(7-12)18-14(22)9-25-15-19-13-6-5-10(17)8-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOOHFGYILDLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the condensation process.

Another approach involves the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . This method often employs palladium or copper catalysts and requires the use of ligands to enhance the reaction efficiency. Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, can also be used to synthesize this compound .

Chemical Reactions Analysis

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction process often results in the formation of amines or alcohols.

    Substitution: Substitution reactions involving this compound can occur at various positions on the ring system. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic ring system allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s structure allows it to interact with DNA or RNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the sulfanyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide belongs to the class of sulfanylamides and is characterized by its unique pyrido[1,2-a][1,3,5]triazin ring system. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15ClN4O2S\text{C}_{16}\text{H}_{15}\text{ClN}_4\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials may include derivatives of 2-chloro-4-oxopyrido[1,2-a][1,3,5]triazin and appropriate amines. Common solvents used in the process include dichloromethane or dimethylformamide with catalysts such as triethylamine or pyridine to achieve optimal yields.

Biological Activity Overview

While specific biological data on this compound is limited, structural analogs have demonstrated various biological activities. Here are some key findings related to its potential biological effects:

Antimicrobial Properties

Compounds with similar structures have shown antimicrobial properties. The mechanism often involves binding to specific enzymes or receptors that affect cellular pathways. For instance, pyrido[1,2-a][1,3,5]triazin derivatives have been evaluated for their ability to inhibit bacterial growth and may exhibit selective toxicity against certain pathogens.

Antiallergy Activity

Research on related compounds has indicated potential antiallergy effects. A study evaluated various derivatives in a rat passive cutaneous anaphylaxis test, revealing that several exhibited potent oral activity superior to established antiallergy medications like disodium cromoglycate . This suggests that this compound may also possess similar properties.

Enzyme Interaction

Interaction studies are essential for understanding the biological mechanisms at play. Compounds with a similar structural framework have been shown to interact with various biological targets such as enzymes involved in metabolic processes. This interaction can influence the efficacy and safety profile of the compounds in therapeutic applications.

Case Studies and Research Findings

Several studies have focused on compounds structurally related to this compound:

StudyFindings
Antimicrobial Activity Structural analogs exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Antiallergy Effects Certain derivatives showed superior activity in rat models compared to traditional antiallergy drugs .
Enzymatic Inhibition Some related compounds acted as inhibitors for specific metabolic enzymes, suggesting potential for drug development targeting metabolic disorders .

The proposed mechanism of action for similar compounds typically involves:

  • Binding Affinity : The compound's structural features allow it to bind effectively to target proteins or enzymes.
  • Modulation of Pathways : By interacting with specific cellular pathways, these compounds may modulate physiological responses relevant to disease states.

Q & A

Q. What synthetic strategies are recommended for preparing this compound with high purity?

The synthesis requires multi-step optimization, including:

  • Stepwise functionalization : Introduce the pyrido-triazinone core first, followed by sulfanyl-acetamide coupling .
  • Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and maintain temperatures between 60–80°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for ≥95% purity . Key challenge: The chloro and methoxy substituents may sterically hinder coupling; microwave-assisted synthesis can improve yields .

Q. How should researchers characterize the compound’s structure and purity?

A combination of analytical techniques is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, pyrido-triazinone protons at δ 8.1–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₆H₁₂ClN₅O₃S: 396.0264) .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities at 254 nm .

Q. What computational tools are suitable for modeling its 3D structure and electronic properties?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular docking : Assess binding to biological targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger .
  • Crystallography : For crystal structure determination, SHELXL (via Olex2 GUI) is recommended for refining high-resolution data .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

  • Purity variability : Re-test batches using orthogonal methods (e.g., DSC for polymorph detection) .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophores .

Q. What experimental designs optimize stability studies under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72h; monitor degradation via LC-MS .
  • Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) .
  • Solubility enhancement : Use co-solvents (PEG-400) or nanoformulation (liposomes) for in vivo applications .

Q. How to investigate the mechanism of action for observed anticancer activity?

A tiered approach is advised:

  • Target identification : Perform kinome-wide profiling (DiscoverX Eurofins) .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map apoptosis/autophagy markers .
  • In vivo validation : Xenograft models (e.g., NCI-H460) with dose escalation (10–50 mg/kg, IP) .

Methodological Notes

  • Controlled crystallization : For X-ray studies, slow evaporation from DMSO/EtOH (1:3) yields diffraction-quality crystals .
  • Troubleshooting NMR splitting : Dynamic proton exchange in DMSO-d₆ may broaden signals; use CDCl₃ for sharper peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.